molecular formula C13H15N3O2 B7536901 N,5-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyrazine-2-carboxamide

N,5-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyrazine-2-carboxamide

Cat. No. B7536901
M. Wt: 245.28 g/mol
InChI Key: GVFZSXMRBGNUHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,5-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyrazine-2-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique properties, which make it an important tool for studying various biological processes.

Scientific Research Applications

N,5-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyrazine-2-carboxamide has been used in a wide range of scientific research applications. One of the main areas of research has been in the field of neuroscience, where this compound has been used to study the effects of various drugs on the brain. It has also been used to study the mechanisms of action of certain neurotransmitters, as well as the role of certain receptors in the brain.

Mechanism of Action

The mechanism of action of N,5-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyrazine-2-carboxamide is not fully understood, but it is believed to act as a modulator of certain neurotransmitter receptors in the brain. Specifically, it has been shown to interact with the GABA-A receptor, which is involved in the regulation of anxiety and other emotional states.
Biochemical and Physiological Effects:
N,5-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyrazine-2-carboxamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to have anxiolytic effects, meaning that it can reduce anxiety in animal models. It has also been shown to have sedative effects, meaning that it can induce sleep in animal models. Additionally, it has been shown to have anticonvulsant effects, meaning that it can prevent seizures in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N,5-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyrazine-2-carboxamide in lab experiments is its specificity. This compound has been shown to interact with specific receptors in the brain, which makes it a valuable tool for studying the effects of drugs on these receptors. Additionally, it has been shown to have low toxicity and low side effects, which makes it a safe compound to use in animal models.
One of the limitations of using N,5-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyrazine-2-carboxamide in lab experiments is its limited solubility in water. This can make it difficult to administer the compound to animals in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret the results of certain experiments.

Future Directions

There are many potential future directions for research on N,5-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyrazine-2-carboxamide. One area of research could be to further explore the mechanism of action of this compound, in order to better understand its effects on the brain. Another area of research could be to study the effects of this compound in human models, in order to determine its potential as a therapeutic agent for anxiety and other emotional disorders. Additionally, research could be done to develop new synthesis methods for this compound, in order to improve its solubility and other properties. Overall, there is still much to be learned about N,5-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyrazine-2-carboxamide, and its potential applications in scientific research.

Synthesis Methods

The synthesis of N,5-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyrazine-2-carboxamide involves the reaction of 2-acetyl-5-methylfuran and 2-amino-3,5-dimethylpyrazine-4-carboxylic acid in the presence of a coupling agent. The reaction is carried out in a solvent such as dichloromethane, and the product is purified using standard techniques such as column chromatography. This synthesis method has been well-established and has been used to produce N,5-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyrazine-2-carboxamide in large quantities for research purposes.

properties

IUPAC Name

N,5-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-9-6-15-12(7-14-9)13(17)16(3)8-11-5-4-10(2)18-11/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVFZSXMRBGNUHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CN(C)C(=O)C2=NC=C(N=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,5-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyrazine-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.